1-Chloro-5-methoxy-2,3-dimethylpentane
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Overview
Description
1-Chloro-5-methoxy-2,3-dimethylpentane is an organic compound belonging to the class of aliphatic halides It is characterized by the presence of a chlorine atom, a methoxy group, and two methyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-methoxy-2,3-dimethylpentane can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-2,3-dimethylpentane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or chloroform to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-methoxy-2,3-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Chloro-5-methoxy-2,3-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as a building block for the synthesis of polymers or other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-5-methoxy-2,3-dimethylpentane depends on its specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in oxidation or reduction reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
1-Chloro-5-methoxy-2,3-dimethylpentane can be compared with other similar compounds such as:
2-Chloro-3-methylpentane: Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.
1-Chloro-4-ethylcyclohexane: Contains a cyclohexane ring instead of a linear pentane backbone, leading to different chemical properties.
4-tert-Butyl-3-iodoheptane:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H17ClO |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-5-methoxy-2,3-dimethylpentane |
InChI |
InChI=1S/C8H17ClO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
UQVDWZHTUAGFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)C(C)CCl |
Origin of Product |
United States |
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